Cycloheptyl formate Cycloheptyl formate
Brand Name: Vulcanchem
CAS No.: 75024-32-7
VCID: VC2411564
InChI: InChI=1S/C8H14O2/c9-7-10-8-5-3-1-2-4-6-8/h7-8H,1-6H2
SMILES: C1CCCC(CC1)OC=O
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol

Cycloheptyl formate

CAS No.: 75024-32-7

Cat. No.: VC2411564

Molecular Formula: C8H14O2

Molecular Weight: 142.2 g/mol

* For research use only. Not for human or veterinary use.

Cycloheptyl formate - 75024-32-7

Specification

CAS No. 75024-32-7
Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
IUPAC Name cycloheptyl formate
Standard InChI InChI=1S/C8H14O2/c9-7-10-8-5-3-1-2-4-6-8/h7-8H,1-6H2
Standard InChI Key KQPTVERBLKLHLD-UHFFFAOYSA-N
SMILES C1CCCC(CC1)OC=O
Canonical SMILES C1CCCC(CC1)OC=O

Introduction

Chemical Identity and Structure

Cycloheptyl formate is characterized by its distinctive seven-membered cycloalkane ring structure bonded to a formate group. The compound represents an important member of the cyclic formate ester family, with defining structural features that distinguish it from its six-membered ring counterpart, cyclohexyl formate.

Basic Identification

ParameterValue
CAS Number75024-32-7
Molecular FormulaC8H14O2
IUPAC NameCycloheptyl formate
SynonymsFormic acid cycloheptyl ester, Cycloheptanol-1-formate
PubChem CID255282

The molecular structure consists of a cycloheptane ring with a formate functional group (HCO2-) attached to one carbon of the ring. This creates a characteristic ester linkage that influences the compound's chemical behavior and reactivity .

Physical and Chemical Properties

Cycloheptyl formate possesses several distinctive physical and chemical properties that are important for understanding its behavior in various applications and reactions.

Physical Properties

The physical characteristics of cycloheptyl formate have been experimentally determined and are summarized in the following table:

PropertyValue
Molecular Weight142.19600 g/mol
Density0.97 g/cm³
Boiling Point190.7°C at 760 mmHg
Flash Point66.5°C
Physical StateLiquid at room temperature
Exact Mass142.09900
Polar Surface Area (PSA)26.30000
LogP2.51810
Index of Refraction1.446

These properties highlight cycloheptyl formate's nature as a moderately polar organic compound with significant lipophilicity, as indicated by its LogP value of 2.51810 .

Chemical Properties

Cycloheptyl formate exhibits chemical behavior typical of formate esters. Its reactivity is primarily centered on the ester functional group, which can undergo various reactions including:

  • Hydrolysis under acidic or basic conditions to form cycloheptanol and formic acid

  • Transesterification with other alcohols

  • Reduction to form the corresponding alcohol derivatives

  • Nucleophilic substitution reactions at the carbonyl carbon

The compound's seven-membered ring introduces distinctive conformational characteristics that can influence its reactivity compared to smaller or larger cyclic formates .

Synthesis Methods

The synthesis of cycloheptyl formate typically involves the esterification of cycloheptanol with formic acid or formic acid derivatives. While specific literature on cycloheptyl formate synthesis is limited in the provided search results, several potential synthetic routes can be inferred from similar compounds.

Direct Esterification

The most straightforward approach involves the reaction of cycloheptanol with formic acid in the presence of an acid catalyst:

Cycloheptanol + Formic acid → Cycloheptyl formate + Water

This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and often employs techniques to remove water (such as Dean-Stark apparatus) to drive the equilibrium toward product formation .

Alternative Synthesis Routes

Other potential synthetic routes may include:

  • Reaction of cycloheptanol with formic anhydride

  • Reaction of cycloheptanol with formic acid using coupling reagents

  • Transesterification of methyl formate or other formate esters with cycloheptanol

These approaches may offer advantages in terms of yield, reaction conditions, or selectivity depending on the specific requirements of the synthesis .

Analytical Methods and Characterization

The characterization of cycloheptyl formate typically involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Key spectroscopic methods for identifying and characterizing cycloheptyl formate include:

  • Infrared (IR) spectroscopy: The ester carbonyl stretching vibration typically appears around 1720-1740 cm⁻¹

  • Nuclear Magnetic Resonance (NMR) spectroscopy:

    • ¹H NMR: Characteristic signal for the formate proton at approximately 8.0-8.1 ppm

    • ¹³C NMR: Carbonyl carbon signal at approximately 160-165 ppm

  • Mass spectrometry: Molecular ion peak at m/z 142, with fragmentation patterns showing loss of the formate group and subsequent ring fragmentations

Comparative Analysis with Related Compounds

Examining cycloheptyl formate in relation to its structural homologs provides valuable insights into structure-property relationships.

Comparison with Cyclohexyl Formate

PropertyCycloheptyl FormateCyclohexyl Formate
Molecular FormulaC8H14O2C7H12O2
Molecular Weight142.19600 g/mol128.17 g/mol
Boiling Point190.7°C162.5°C
Ring Structure7-membered6-membered
LogP2.518102.10
CAS Number75024-32-74351-54-6

This comparison highlights how the additional methylene group in the cycloheptyl ring affects physical properties such as boiling point and lipophilicity. The larger ring size in cycloheptyl formate contributes to its higher boiling point and greater lipophilicity compared to cyclohexyl formate .

Current Research and Future Directions

While cycloheptyl formate itself has limited representation in current research literature based on the provided search results, several related research areas may be relevant to its future development and applications.

Research Opportunities

Potential areas for future research on cycloheptyl formate include:

  • Exploration of its potential as a selective reagent in organic synthesis

  • Investigation of structure-activity relationships in biological systems

  • Development of more efficient and environmentally friendly synthesis methods

  • Comparative studies with other cyclic formate esters to establish structure-property relationships

The unique conformational properties of the seven-membered ring could provide advantages in certain reaction contexts or applications that have yet to be fully explored .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator